An In-depth Technical Guide to N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine: Synthesis, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential areas of scientific interest for the compound N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine. It is important to note that this specific isomer, with the methyl group at the 4-position of the piperidine ring, is not widely documented in publicly available chemical databases. Consequently, this guide synthesizes information from related structures and established chemical principles to provide a robust theoretical framework for researchers. We will delve into a reasoned synthesis strategy, predict key physicochemical properties, and discuss potential biological activities based on analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this novel chemical entity.
Introduction and Chemical Identity
N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine is a tertiary amine featuring a benzylamine core structure linked to a 4-methylpiperidine moiety. The presence of both a substituted aromatic ring and a saturated heterocyclic amine suggests a compound with potential applications in medicinal chemistry and materials science. While its 2-methylpiperidine isomer is commercially available (CAS No. 1095155-43-3), the 4-methyl isomer remains a less-explored chemical space.[1]
Molecular Structure:
Figure 1: Chemical Structure of N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine
Table 1: Chemical Identifiers (Predicted and Analog-Based)
| Identifier | Value | Source |
| IUPAC Name | N-methyl-1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine | Predicted |
| Molecular Formula | C15H24N2 | Calculated |
| Molecular Weight | 232.37 g/mol | Calculated |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physicochemical properties are predicted based on the compound's structure and data from similar molecules such as N-methylbenzylamine and various piperidine derivatives.[2][3] These values should be considered estimates and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | > 250 °C | Higher than N-methylbenzylamine (184-189 °C) due to increased molecular weight and van der Waals forces. |
| Melting Point | Not readily predictable (likely a solid at room temperature) | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | The presence of two basic nitrogen atoms may increase aqueous solubility at acidic pH. The bulky hydrophobic structure suggests good solubility in organic solvents. |
| pKa (most basic) | 9.5 - 10.5 | The piperidine nitrogen is expected to be the most basic site, with a pKa similar to other N-alkylpiperidines. |
| LogP | 3.0 - 4.0 | The molecule has significant hydrophobic character from the benzyl and methylpiperidine groups. |
Proposed Synthesis Pathway
A logical and efficient method for the synthesis of N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine is through a two-step process involving a Buchwald-Hartwig amination followed by a reductive amination. This approach offers high selectivity and generally good yields for the formation of C-N bonds.
Overall Reaction Scheme:
Figure 2: Proposed two-step synthesis pathway.
Step 1: Synthesis of 4-(4-methylpiperidin-1-yl)benzaldehyde
Causality of Experimental Choices: The Buchwald-Hartwig amination is selected for its high functional group tolerance, allowing for the direct coupling of an aryl halide with a secondary amine without protecting the aldehyde group. The choice of a palladium catalyst and a bulky electron-rich phosphine ligand (like Xantphos) is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination, leading to the desired C-N bond formation. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Experimental Protocol:
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To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add 4-bromobenzaldehyde (1.0 eq), 4-methylpiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-methylpiperidin-1-yl)benzaldehyde.
Step 2: Synthesis of N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine
Causality of Experimental Choices: Reductive amination is a classic and highly effective method for forming amines from carbonyl compounds. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. Dichloroethane (DCE) is a common and effective solvent for this reaction.
Experimental Protocol:
-
Dissolve 4-(4-methylpiperidin-1-yl)benzaldehyde (1.0 eq) in dichloroethane (DCE) in a reaction vessel.
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Add a solution of methylamine (2.0 M in THF or as a hydrochloride salt with a base, 1.5 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine.
Potential Biological and Pharmacological Significance
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[4][5] Derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of Alzheimer's disease.[4][5] Additionally, substituted piperidines are known to interact with various receptors and transporters in the central nervous system.[6]
The specific combination of the N-methylbenzylamine and 4-methylpiperidine moieties in the target compound suggests several potential areas for investigation:
-
Cholinesterase Inhibition: The structural similarity to known AChE inhibitors warrants investigation of its activity against both acetylcholinesterase and butyrylcholinesterase.[7][8]
-
Monoamine Transporter Interaction: The overall structure bears some resemblance to ligands for dopamine, serotonin, and norepinephrine transporters.[6]
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Antifungal Activity: The 2-methylpiperidine isomer has been investigated for its potential antifungal properties, suggesting that the 4-methyl isomer may also exhibit similar activity.[1]
Figure 3: Potential areas of biological investigation.
Analytical Characterization
For the structural elucidation and purity assessment of synthesized N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine, a combination of standard analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity of the atoms and the successful formation of the desired product. Key signals to observe would be the singlet for the N-methyl group, the methylene bridge protons, and the distinct aromatic and piperidine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-H bonds in the aromatic and aliphatic regions and C-N bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the recommended method for determining the purity of the final compound.
Safety and Handling
While specific toxicity data for N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine is unavailable, it should be handled with the standard precautions for a novel chemical entity. Based on the properties of related amines, potential hazards may include:
Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine represents an intriguing yet under-explored molecule with potential applications in medicinal chemistry. This guide provides a scientifically grounded framework for its synthesis, predicted properties, and avenues for biological investigation. The proposed synthetic route is based on reliable and well-established organic chemistry reactions, offering a clear path for researchers to access this compound. Further experimental work is necessary to validate the predicted properties and explore the full potential of this novel chemical entity.
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